molecular formula C10H11BrO B1337684 2-Bromo-1-(4-ethylphenyl)ethanone CAS No. 2632-14-6

2-Bromo-1-(4-ethylphenyl)ethanone

Cat. No. B1337684
CAS RN: 2632-14-6
M. Wt: 227.1 g/mol
InChI Key: XNYSPDGJBPTDDI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethylphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO . It is also known by other names such as 2-bromo-1-(4-ethylphenyl)ethan-1-one and 2-bromo-4-ethylacetophenone .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-ethylphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group, and a 4-ethylphenyl group attached to the first carbon of the ethanone group .


Physical And Chemical Properties Analysis

2-Bromo-1-(4-ethylphenyl)ethanone has a molecular weight of 227.10 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 225.99933 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Field

Chemistry, specifically organic synthesis .

Application

“2-Bromo-1-(4-ethylphenyl)ethanone” is used in the synthesis of alpha-Bromoketones .

Method of Application

The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . The process involves a one-pot strategy, which is a method of synthesis that aims to improve efficiency and reduce waste by conducting a reaction in one vessel .

Safety And Hazards

2-Bromo-1-(4-ethylphenyl)ethanone may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSPDGJBPTDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496523
Record name 2-Bromo-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-ethylphenyl)ethanone

CAS RN

2632-14-6
Record name 2-Bromo-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 mmol of 1-(4-ethylphenyl)ethan-1-one, 1 ml conc. HCl were mixed in 20 ml diethyl ether at 0° C. under nitrogen. To this solution a solution of 20 mmol Br2 in 20 ml chloroform was added drop wise and left for four hours and then concentrated in vacuo to obtain 2-bromo-1-(4-ethylphenyl)ethan-1-one.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Raoof, P Depledge, NM Hamilton… - Journal of medicinal …, 2013 - ACS Publications
The recently discovered enzyme tyrosyl-DNA phosphodiesterase 2 (TDP2) has been implicated in the topoisomerase-mediated repair of DNA damage. In the clinical setting, it has been …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
RB Mohan, GT Reddy… - International Scholarly …, 2014 - downloads.hindawi.com
Bromination of aralkyl ketones using N-bromosuccinimide in presence of active Al2O3 provided either α-monobrominated products in methanol at reflux or mononuclear brominated …
Number of citations: 4 downloads.hindawi.com
C Xie, Y Zhang, P Xu - Synlett, 2008 - thieme-connect.com
A novel three-component assembly involving benzynes has been developed for the synthesis of pyrido [2, 1-a] isoindoles in moderate yields. Reaction conditions have been optimized …
SMO Alnabulsi - 2013 - search.proquest.com
The NRH: quinone oxidoreductase 2 enzyme (NQO2) is a potential therapeutic target in cancer, malaria and neurodegenerative diseases. The inhibition of NQO2 enzyme activity may …

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